molecular formula C18H23F3N4O B4755978 6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine

6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B4755978
M. Wt: 368.4 g/mol
InChI Key: HZOUVFXIEDZQBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as the DMTPQ or TQ compound. The chemical structure of DMTPQ is composed of a quinazoline ring system, a trifluoromethyl group, and a morpholinylpropyl side chain. Additionally, we will list future directions for research on DMTPQ.

Mechanism of Action

The mechanism of action of DMTPQ is not fully understood. However, it has been suggested that DMTPQ may inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
DMTPQ has been shown to have several biochemical and physiological effects. DMTPQ has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, DMTPQ has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using DMTPQ in lab experiments is its high potency and specificity. DMTPQ has been shown to have a low toxicity profile and does not have significant side effects. However, one limitation of using DMTPQ in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for research on DMTPQ. One area of research is the optimization of the synthesis method to improve the yield and purity of DMTPQ. Additionally, further studies are needed to elucidate the mechanism of action of DMTPQ and its potential therapeutic applications. Furthermore, the development of novel formulations of DMTPQ with improved solubility and bioavailability may enhance its therapeutic potential. Finally, the evaluation of DMTPQ in clinical trials is needed to determine its safety and efficacy in humans.
Conclusion
In conclusion, DMTPQ is a chemical compound with potential therapeutic applications in cancer and inflammatory diseases. The synthesis of DMTPQ involves the reaction of 6,8-dibromo-2-(trifluoromethyl)-4-quinazolinamine with 3-(4-morpholinyl)propylamine in the presence of a palladium catalyst. DMTPQ has been shown to inhibit cancer cell growth and reduce inflammation through its ability to induce apoptosis and reduce the production of pro-inflammatory cytokines. While DMTPQ has several advantages for lab experiments, its limited solubility in water may affect its bioavailability and pharmacokinetics. Future research on DMTPQ should focus on optimizing its synthesis method, elucidating its mechanism of action, and evaluating its safety and efficacy in clinical trials.

Scientific Research Applications

DMTPQ has been studied for its potential therapeutic applications, such as its anti-cancer and anti-inflammatory properties. DMTPQ has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, DMTPQ has been shown to reduce inflammation in animal models of inflammatory diseases.

properties

IUPAC Name

6,8-dimethyl-N-(3-morpholin-4-ylpropyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F3N4O/c1-12-10-13(2)15-14(11-12)16(24-17(23-15)18(19,20)21)22-4-3-5-25-6-8-26-9-7-25/h10-11H,3-9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZOUVFXIEDZQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)C(F)(F)F)NCCCN3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dimethyl-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)-4-quinazolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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